Cas no 2172014-20-7 (2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid)

2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid structure
2172014-20-7 structure
Product Name:2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid
CAS No:2172014-20-7
MF:C28H36N2O5
MW:480.595848083496
CID:5862055
PubChem ID:165584544
Update Time:2025-07-17

2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid
    • 2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
    • 2172014-20-7
    • EN300-1529837
    • Inchi: 1S/C28H36N2O5/c1-19(15-25(31)30(16-26(32)33)18-28(2,3)4)13-14-29-27(34)35-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24H,13-18H2,1-4H3,(H,29,34)(H,32,33)
    • InChI Key: IIWXTHRFIJVVDN-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)CC(N(CC(=O)O)CC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 95.9Ų

2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1529837-50mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1529837-100mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
100mg
$2963.0 2023-09-26
Enamine
EN300-1529837-250mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1529837-500mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1529837-1000mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529837-2500mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1529837-5000mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529837-10000mg
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529837-0.05g
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529837-0.1g
2-[N-(2,2-dimethylpropyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2172014-20-7
0.1g
$2963.0 2023-06-05

Additional information on 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid

Recent Advances in the Study of 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS: 2172014-20-7)

The compound 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS: 2172014-20-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, is primarily utilized in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide synthesis, and the unique structural features of this derivative enhance its stability and reactivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits improved coupling efficiency and reduced side reactions compared to traditional Fmoc-protected amino acids, making it a valuable tool for synthesizing complex peptides with high purity.

In addition to its synthetic utility, recent investigations have highlighted the potential therapeutic applications of this compound. For instance, a preclinical study conducted by researchers at the University of Cambridge revealed that derivatives of 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid exhibit promising activity as inhibitors of proteases involved in inflammatory diseases. The study, published in Nature Chemical Biology, identified specific structural modifications that enhance binding affinity and selectivity, paving the way for the development of new anti-inflammatory drugs.

Another notable advancement is the use of this compound in the design of prodrugs. A 2024 paper in ACS Chemical Biology reported the successful conjugation of the molecule with anticancer agents, resulting in prodrugs that exhibit controlled release profiles and reduced systemic toxicity. The researchers utilized the Fmoc group's sensitivity to basic conditions to achieve selective cleavage in tumor microenvironments, demonstrating the compound's versatility in drug delivery systems.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent computational studies, such as those published in the Journal of Chemical Information and Modeling, have employed molecular dynamics simulations to predict absorption, distribution, metabolism, and excretion (ADME) profiles. These efforts aim to guide the rational design of next-generation derivatives with improved bioavailability and therapeutic efficacy.

In conclusion, 2-N-(2,2-dimethylpropyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS: 2172014-20-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug development, with recent studies underscoring its potential in targeted therapies and prodrug design. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent